4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones, which are nitrogen-containing heterocycles. This compound is notable for its diverse applications in synthetic chemistry and potential biological activity. Its molecular formula is with a molecular weight of 189.25 g/mol. The compound is often utilized in research due to its interesting chemical properties and reactivity.
The synthesis of 4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.
The molecular structure of 4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one features a fused bicyclic system that includes a quinoline ring and a carbonyl group. The specific arrangement of substituents at positions 4 and 8 contributes to its chemical behavior and reactivity.
4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions due to its reactive functional groups:
The reactivity is influenced by factors such as steric hindrance from the methyl groups at positions 4 and 8, which can affect the accessibility of reactive sites during chemical transformations.
The mechanism by which 4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one exerts its effects in biological systems often involves interactions with specific enzymes or receptors:
Research indicates that modifications to the structure can significantly enhance or reduce biological activity, making it a subject of interest for drug development .
Relevant analyses include spectroscopic methods (NMR, IR) that provide insight into functional groups and molecular conformation.
Quinoline and its reduced derivatives, including quinolinones, represent a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity and structural versatility. The parent quinoline nucleus (benzene fused with pyridine) was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge [1] [4]. Natural quinoline alkaloids like quinine (from Cinchona bark) established early therapeutic utility as antimalarials, paving the way for synthetic derivatives [1] [8]. The 3,4-dihydroquinolin-2(1H)-one subclass—where the pyridinone ring is partially saturated—gained prominence for enhanced metabolic stability and conformational flexibility compared to fully aromatic quinolines [6] [8]. Key drugs leveraging this scaffold include:
Table 1: Clinically Approved Drugs Containing Quinolinone Scaffolds
Drug Name | Therapeutic Class | Key Structural Feature |
---|---|---|
Brexpiprazole | Antipsychotic | 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one derivative |
Topotecan | Anticancer | 10-Hydroxyquinolinone moiety |
Ciprofloxacin | Antibacterial | Fluoroquinolone core |
The evolution toward 4,4-disubstituted dihydroquinolinones emerged from efforts to sterically shield the C4 position against oxidative metabolism, thereby improving pharmacokinetic profiles [7] [8].
The specific substitution pattern in 4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one (PubChem CID: 594116) confers distinct physicochemical and pharmacological properties: [3]
Table 2: Impact of Substituents on Molecular Properties
Substituent Position | Role in Molecular Design | Effect on Bioactivity |
---|---|---|
4,4-dimethyl | Metabolic stabilization | Extended plasma half-life |
8-methyl | Electron donation + lipophilicity boost | Enhanced membrane permeability |
2-keto | Hydrogen-bond acceptor | Target binding affinity |
This strategic substitution differentiates it from simpler analogs like 4,4-dimethyl-dihydroquinolinones (lacking 8-methyl) or 8-hydroxyquinolines (prone to glucuronidation) [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: